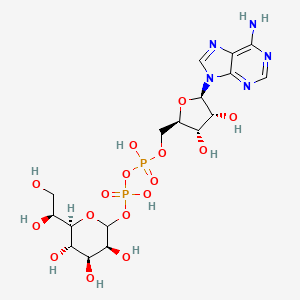

ADP-L-glycero-D-manno-heptose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

ADP-L-glycero-D-manno-heptose is an ADP-glycero-D-manno-heptose having L-glycero-configuration at the 6-position of the heptose portion. It has a role as an Escherichia coli metabolite. It is a conjugate acid of an this compound(2-).

Aplicaciones Científicas De Investigación

Role in Lipopolysaccharide Biosynthesis

Lipopolysaccharides and Bacterial Structure:

ADP-L-glycero-D-manno-heptose serves as a precursor for the inner core of LPS, which is an essential component of the outer membrane of Gram-negative bacteria. The biosynthesis pathway involves several enzymes, including GmhA, HldE, and GmhB, which facilitate the conversion of sedoheptulose 7-phosphate to this compound through a series of enzymatic reactions .

Biosynthetic Pathway:

The pathway can be summarized as follows:

- Sedoheptulose 7-phosphate is converted to D-glycero-D-manno-heptose 7-phosphate .

- This intermediate is phosphorylated to form D-glycero-D-manno-heptose-1β,7-bisphosphate .

- GmhB then catalyzes the hydrolysis of this compound to yield D-glycero-D-manno-heptose-1-phosphate , which is subsequently converted to this compound .

Therapeutic Target for Antibiotics

Potential Inhibitors:

Due to its critical role in LPS biosynthesis, enzymes involved in the synthesis of this compound are considered potential targets for antibiotic development. For instance, inhibitors of this compound-6-epimerase could disrupt LPS formation, rendering bacteria more susceptible to antibiotics .

Case Study:

A study on Burkholderia thailandensis identified the crystal structure of this compound-6-epimerase, revealing unique structural properties that could be exploited for drug design. The enzyme's inhibition could serve as a co-therapy with existing antibiotics to combat resistant bacterial strains .

Biochemical Research Applications

Enzyme Characterization:

Research has focused on characterizing enzymes such as GmhB and HldE, which are involved in the metabolic pathways leading to this compound. These studies often utilize techniques like high-performance anion-exchange chromatography to analyze reaction products .

Comparative Studies:

Comparative analyses of GmhB orthologs across different bacterial species have provided insights into substrate specificity and enzyme evolution. Such studies help understand how variations in these enzymes affect bacterial metabolism and pathogenicity .

Structural Biology Insights

Enzyme Structure and Function:

The structural analysis of enzymes involved in the heptose biosynthesis pathway has enhanced our understanding of their catalytic mechanisms. For example, the identification of key residues involved in substrate binding and catalysis has implications for designing specific inhibitors .

In Silico Studies:

Recent advancements in computational biology have allowed researchers to model interactions between this compound and its target enzymes. These models facilitate the prediction of catalytic mechanisms and potential binding sites for inhibitors .

Propiedades

Fórmula molecular |

C17H27N5O16P2 |

|---|---|

Peso molecular |

619.4 g/mol |

Nombre IUPAC |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3S,4S,5S,6R)-6-[(1S)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C17H27N5O16P2/c18-14-7-15(20-3-19-14)22(4-21-7)16-11(28)8(25)6(35-16)2-34-39(30,31)38-40(32,33)37-17-12(29)9(26)10(27)13(36-17)5(24)1-23/h3-6,8-13,16-17,23-29H,1-2H2,(H,30,31)(H,32,33)(H2,18,19,20)/t5-,6+,8+,9-,10-,11+,12-,13+,16+,17?/m0/s1 |

Clave InChI |

KMSFWBYFWSKGGR-XRLZOAFQSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)C(CO)O)O)O)O)O)O)N |

SMILES isomérico |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC4[C@H]([C@H]([C@@H]([C@H](O4)[C@H](CO)O)O)O)O)O)O)N |

SMILES canónico |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)C(CO)O)O)O)O)O)O)N |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.